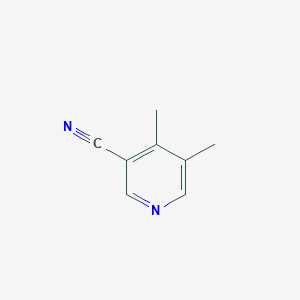

4,5-Dimethylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-4-10-5-8(3-9)7(6)2/h4-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBWXEKOJIOXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592596 | |

| Record name | 4,5-Dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56704-27-9 | |

| Record name | 4,5-Dimethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5-Dimethylnicotinonitrile

This guide provides a comprehensive overview of a strategic synthetic pathway for 4,5-dimethylnicotinonitrile, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. The synthesis of polysubstituted pyridines is a cornerstone of modern organic chemistry, and this document will detail a robust and adaptable methodology, grounded in established chemical principles, for the preparation of this specific target molecule. We will explore a two-step approach commencing with a multicomponent reaction to construct the core heterocyclic scaffold, followed by a deamination to yield the final product. This guide is intended for an audience of researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction: The Significance of Substituted Nicotinonitriles

Nicotinonitrile and its derivatives are pivotal structural motifs in a vast array of biologically active compounds and functional materials. The cyano group serves as a versatile handle for further chemical transformations, while the pyridine core is a well-established pharmacophore. The specific substitution pattern of 4,5-dimethylnicotinonitrile presents a unique building block for the exploration of novel chemical space in drug discovery and the development of advanced materials. This guide will provide a detailed, field-proven pathway to access this valuable compound.

Strategic Overview: A Two-Step Synthesis Pathway

The synthesis of 4,5-dimethylnicotinonitrile can be efficiently achieved through a two-step sequence. The first step involves the construction of a highly functionalized pyridine ring system via a one-pot multicomponent reaction, yielding 2-amino-4,5-dimethyl-3-cyanopyridine. This intermediate is then subjected to a deamination reaction to afford the desired 4,5-dimethylnicotinonitrile. This strategy offers the advantage of building complexity early in the synthetic sequence and utilizing readily available starting materials.

Caption: Overall two-step synthesis strategy.

Part 1: Multicomponent Synthesis of 2-Amino-4,5-dimethyl-3-cyanopyridine

The initial and most critical step is the construction of the substituted pyridine ring. A highly efficient method for this transformation is a one-pot, four-component reaction involving a ketone, an aldehyde, malononitrile, and an ammonium source. This approach is a variation of well-established methods for the synthesis of 2-amino-3-cyanopyridines.[1][2][3]

Mechanistic Rationale

The reaction proceeds through a cascade of interconnected equilibria. Initially, an enamine is formed from the ketone and the ammonium source. Concurrently, a Knoevenagel condensation occurs between the aldehyde and malononitrile to produce a dicyanoalkene. The enamine then undergoes a Michael addition to the electron-deficient dicyanoalkene. Subsequent cyclization and aromatization, with the elimination of water and hydrogen, lead to the formation of the stable 2-amino-3-cyanopyridine ring system. For the synthesis of our target intermediate, 2,3-butanedione (diacetyl) is proposed as the ketone component, which will provide the desired 4,5-dimethyl substitution pattern.

Caption: Multicomponent reaction workflow.

Experimental Protocol: Synthesis of 2-Amino-4,5-dimethyl-3-cyanopyridine

Materials:

-

2,3-Butanedione (Diacetyl)

-

Malononitrile

-

Ammonium Acetate

-

Ethanol (or another suitable solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-butanedione (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq).

-

Add ethanol as a solvent. The reaction can also be attempted under solvent-free conditions with microwave irradiation, which has been shown to be effective for similar transformations.[1][3]

-

Heat the reaction mixture to reflux (or irradiate in a microwave reactor) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Data Summary:

| Reactant | Molar Ratio | Notes |

| 2,3-Butanedione | 1.0 | Provides the 4,5-dimethyl substitution. |

| Malononitrile | 1.0 | Source of the cyano group and two carbons of the pyridine ring. |

| Ammonium Acetate | 1.5 | Serves as the nitrogen source for the pyridine ring and as a catalyst. |

Part 2: Deamination of 2-Amino-4,5-dimethyl-3-cyanopyridine

With the 2-amino-4,5-dimethyl-3-cyanopyridine intermediate in hand, the final step is the removal of the amino group at the 2-position to yield 4,5-dimethylnicotinonitrile. This can be achieved through a diazotization-reduction sequence.

Mechanistic Rationale

The deamination of heteroaromatic amines is a well-established transformation.[4][5][6][7][8] The primary amino group is first treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid, to form a diazonium salt. This intermediate is typically unstable and can be reduced in situ to replace the diazonium group with a hydrogen atom. A common reducing agent for this purpose is hypophosphorous acid (H₃PO₂).

Caption: Deamination reaction pathway.

Experimental Protocol: Synthesis of 4,5-Dimethylnicotinonitrile

Materials:

-

2-Amino-4,5-dimethyl-3-cyanopyridine

-

Sodium Nitrite (NaNO₂)

-

Hypophosphorous Acid (H₃PO₂, 50% aqueous solution)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Ice

Procedure:

-

Dissolve 2-amino-4,5-dimethyl-3-cyanopyridine (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl or H₂SO₄) in a flask cooled in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

To the cold diazonium salt solution, add hypophosphorous acid (excess) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and then heat gently to facilitate the reduction and evolution of nitrogen gas.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate, sodium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation/sublimation to obtain pure 4,5-dimethylnicotinonitrile.

Data Summary:

| Reagent | Molar Ratio | Role |

| 2-Amino Intermediate | 1.0 | Starting material. |

| Sodium Nitrite | 1.1 | Diazotizing agent. |

| Hypophosphorous Acid | Excess | Reducing agent for the diazonium salt. |

| Acid (HCl or H₂SO₄) | Solvent/Catalyst | Provides the acidic environment for diazotization. |

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach to the synthesis of 4,5-dimethylnicotinonitrile. By employing a multicomponent reaction to assemble the core pyridine structure followed by a classical deamination, this methodology offers an efficient route from simple, readily available starting materials. The protocols described are based on well-established chemical transformations and can be adapted and optimized by researchers to suit their specific laboratory conditions and scale requirements. This guide serves as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.

References

-

Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

-

Brown, E. V. (1961). The Deamination of Amino- and Diaminopyridines. Journal of the American Chemical Society, 83(16), 3304–3305. [Link]

-

Longley, R. I., & Emerson, W. S. (1950). The Synthesis of Pyridine and Quinoline Derivatives. Journal of the American Chemical Society, 72(7), 3079–3081. [Link]

- CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google P

-

Berger, K. J., Driscoll, J. L., Yuan, M., Dherange, B. D., Gutierrez, O., & Levin, M. D. (2021). Direct Deamination of Primary Amines via Isodiazene Intermediates. Journal of the American Chemical Society, 143(42), 17366–17373. [Link]

- GB1335287A - Process for the preparation of 3,5-dimethyl pyridine - Google P

-

Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]

-

Chemistry LibreTexts. (2024). 29.9: Catabolism of Proteins- Deamination. [Link]

-

Wikipedia. (n.d.). Gewald reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Deamination. [Link]

- CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google P

-

Özkınalı, Ş., Coşkun, A., Çeto, T., & Çelik, S. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of biochemical and molecular toxicology, 31(12), e21998. [Link]

-

ChemSynthesis. (2025). 3,5-dimethylpyridine. [Link]

-

Sabat, M., & El-Gazzar, A. B. A. (2016). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Advances, 6(106), 104565-104588. [Link]

-

Chemistry For Everyone. (2025). What Is Deamination In Biochemistry? - Chemistry For Everyone. [Link]

-

Tu, S., Shi, F., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(1), 137-142. [Link]

-

Dudley, G. B., & St. Fleur, P. (2013). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 18(11), 13476–13485. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Direct Deamination of Primary Amines via Isodiazene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Deamination [organic-chemistry.org]

- 8. youtube.com [youtube.com]

The Nitrile Group in Pyridine Systems: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyanopyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to the versatile reactivity of the nitrile group modulated by the electronic properties of the pyridine ring. This guide provides an in-depth exploration of the chemical transformations of the nitrile group in pyridine systems. We will delve into the fundamental electronic effects that govern its reactivity, followed by a detailed examination of key reaction classes including hydrolysis, reduction, organometallic additions, and cycloadditions. This document is structured to provide not just procedural details but also the mechanistic rationale behind these transformations, empowering researchers to harness the full synthetic potential of cyanopyridines in their respective fields.

The Electronic Landscape of Cyanopyridines

The reactivity of the nitrile group (-C≡N) is intrinsically linked to the electronic nature of the pyridine ring to which it is attached. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a nitrile group, a potent electron-withdrawing group, further depletes the electron density of the ring system through a combination of inductive and resonance effects.

-

Inductive Effect (-I): The sp-hybridized carbon and the highly electronegative nitrogen of the nitrile group exert a strong electron-withdrawing inductive effect, pulling electron density away from the pyridine ring through the sigma bond framework.

-

Resonance Effect (-M): When positioned at the 2- or 4-position, the nitrile group can participate in resonance, delocalizing the pi-electrons of the pyridine ring onto the nitrile nitrogen. This effect is less pronounced for the 3-cyanopyridine isomer.

This electron-deficient character profoundly influences the reactivity of both the nitrile group and the pyridine ring. The nitrile carbon becomes more electrophilic and susceptible to nucleophilic attack. Conversely, the pyridine ring is deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution, particularly when the nitrile group is at the 2- or 4-position[1].

Caption: Electronic influence of the nitrile group on the pyridine ring.

Key Transformations of the Nitrile Group

The unique electronic environment of cyanopyridines opens up a diverse range of chemical transformations at the nitrile functionality.

Hydrolysis: Accessing Amides and Carboxylic Acids

The hydrolysis of cyanopyridines is a fundamental transformation that provides access to valuable building blocks such as pyridine carboxamides (picolinamide, nicotinamide, isonicotinamide) and pyridine carboxylic acids (picolinic acid, nicotinic acid, isonicotinic acid)[2]. The reaction can be controlled to yield either the amide or the carboxylic acid by tuning the reaction conditions, particularly the stoichiometry of water[2].

Mechanism: The hydrolysis proceeds in two stages: initial hydration of the nitrile to an amide, followed by further hydrolysis of the amide to a carboxylic acid. This process can be catalyzed by acids, bases, or enzymes.

-

Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen activates the carbon towards nucleophilic attack by water, forming an imidic acid intermediate which tautomerizes to the amide[3].

-

Base-catalyzed hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon is followed by protonation to give the imidic acid, which then rearranges to the amide[3].

Caption: General pathway for the hydrolysis of cyanopyridines.

Experimental Protocol: Base-Catalyzed Hydrolysis of 4-Cyanopyridine to Isonicotinamide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanopyridine in a suitable solvent such as a mixture of water and an alcohol (e.g., ethanol).

-

Addition of Base: Add a catalytic amount of a base, such as sodium hydroxide (e.g., 0.05 molar equivalents)[2].

-

Heating: Heat the reaction mixture to reflux (typically 100-150°C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC)[4].

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess base with a dilute acid (e.g., HCl).

-

Isolation: The product, isonicotinamide, may precipitate out of the solution upon cooling and neutralization. If so, collect the solid by filtration, wash with cold water, and dry. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure isonicotinamide.

| Reactant | Catalyst/Conditions | Product | Yield | Reference |

| 3-Cyanopyridine | Manganese Dioxide | Nicotinamide | ~80% | [4] |

| 4-Cyanopyridine | Sodium Hydroxide | Isonicotinamide | High | [2] |

| 2-Cyanopyridine | Agrobacterium sp. | Picolinamide | High | [2] |

Reduction: Synthesis of Aminomethylpyridines

The reduction of the nitrile group to a primary amine is a crucial transformation for the introduction of a flexible aminomethyl linker, a common motif in pharmacologically active compounds.

Mechanism: The reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, followed by a second hydride addition to the resulting imine intermediate[3]. Aqueous work-up then furnishes the primary amine.

Caption: Workflow for the reduction of cyanopyridines to amines.

Experimental Protocol: Reduction of 3-Cyanopyridine to 3-(Aminomethyl)pyridine

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF).

-

Addition of Cyanopyridine: Cool the suspension in an ice bath. Slowly add a solution of 3-cyanopyridine in the same dry solvent to the LiAlH₄ suspension, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC or GC-MS analysis.

-

Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.

-

Isolation: Filter the resulting granular precipitate and wash it thoroughly with the ethereal solvent.

-

Purification: Combine the filtrate and the washings. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude amine can be further purified by distillation or chromatography.

| Reactant | Reducing Agent | Product | Reference |

| 2-Cyanopyridine | Samarium Diiodide/H₂O | Piperidine (ring reduction) | [5] |

| 3-Cyanopyridine | LiAlH₄ | 3-(Aminomethyl)pyridine | [3] |

| 4-Cyanopyridine | Catalytic Hydrogenation | 4-(Aminomethyl)pyridine | General Method |

Addition of Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the electrophilic carbon of the nitrile group, providing a versatile route to ketones after hydrolytic work-up.

Mechanism: The organometallic reagent acts as a nucleophile, attacking the nitrile carbon to form a metallo-imine intermediate. Subsequent hydrolysis of this intermediate yields the corresponding ketone[6][7]. The inherent reactivity of the pyridine ring towards nucleophiles means that side reactions, such as addition to the ring, can occur, and reaction conditions must be carefully controlled to favor addition to the nitrile.

Experimental Protocol: Reaction of 2-Cyanopyridine with Phenylmagnesium Bromide

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place a solution of 2-cyanopyridine in a dry ethereal solvent (e.g., anhydrous THF).

-

Addition of Grignard Reagent: Cool the solution in an ice bath and slowly add a solution of phenylmagnesium bromide in the same solvent.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-benzoylpyridine, can be purified by column chromatography or crystallization.

| Cyanopyridine Isomer | Grignard Reagent | Key Observation | Reference |

| 3-Cyanopyridine | Butylmagnesium Bromide | Predominant addition to the cyano group | [6] |

| 3-Cyanopyridine | Benzylmagnesium Chloride | Steric hindrance may influence addition site | [6] |

Cycloaddition Reactions: The Gateway to Tetrazoles

The nitrile group in cyanopyridines can participate in cycloaddition reactions, most notably with azides to form tetrazoles. Tetrazoles are important bioisosteres for carboxylic acids in medicinal chemistry.

Mechanism: The [3+2] cycloaddition of an azide (e.g., sodium azide) with the nitrile group forms the five-membered tetrazole ring. This reaction is often catalyzed by a Lewis acid, such as a zinc salt, which coordinates to the nitrile nitrogen, activating it for the cycloaddition[8].

Caption: Synthesis of pyridyl-tetrazoles via cycloaddition.

Experimental Protocol: Synthesis of 5-(4-Pyridyl)-1H-tetrazole

-

Reaction Setup: In a round-bottom flask, suspend 4-cyanopyridine, sodium azide, and a catalyst such as zinc chloride in a suitable solvent like water or DMF[8].

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the starting nitrile using IR spectroscopy (disappearance of the -C≡N stretch around 2230 cm⁻¹).

-

Work-up: Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., hydrochloric acid) to protonate the tetrazole ring.

-

Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry. Otherwise, extract the product into a suitable organic solvent.

-

Purification: The crude product can be purified by recrystallization.

The Influence of Isomeric Position and Substituents

The position of the nitrile group on the pyridine ring (2-, 3-, or 4-) has a significant impact on its reactivity.

-

2- and 4-Cyanopyridines: The nitrile group is in conjugation with the ring nitrogen, leading to a more pronounced electron-withdrawing resonance effect. This makes the nitrile carbon more electrophilic and the pyridine ring more susceptible to nucleophilic attack compared to the 3-isomer[1]. The proximity of the nitrile group to the ring nitrogen in 2-cyanopyridine can also lead to chelation effects with metal catalysts, influencing reactivity in transition metal-catalyzed processes[9].

-

3-Cyanopyridine: The nitrile group is not in direct conjugation with the ring nitrogen. The electron-withdrawing effect is primarily inductive. As a result, the nitrile group in 3-cyanopyridine is generally less reactive towards nucleophiles than in the 2- and 4-isomers.

Other substituents on the pyridine ring can further modulate the reactivity of the nitrile group. Electron-donating groups will decrease the electrophilicity of the nitrile carbon, making it less reactive, while other electron-withdrawing groups will have the opposite effect.

Applications in Drug Discovery and Development

The transformations of the nitrile group in pyridine systems are of paramount importance in the synthesis of pharmaceuticals. For instance:

-

Isoniazid , a key anti-tubercular drug, is synthesized from isonicotinic acid, which is derived from the hydrolysis of 4-cyanopyridine[10].

-

Nicotinamide , a form of vitamin B3, is produced by the hydration of 3-cyanopyridine[11].

-

The conversion of cyanopyridines to aminomethylpyridines provides access to scaffolds used in a variety of therapeutic areas, including cardiovascular and central nervous system disorders.

-

The synthesis of pyridyl-tetrazoles is a common strategy in drug design to introduce a metabolically stable acidic group[12].

The versatility of the nitrile group on the pyridine ring makes it an invaluable functional group for generating molecular diversity and accessing a wide range of pharmacologically relevant structures.

References

- Nitrile Coupling Mediated by Cyclometalated Uranium Alkyl Complex: The Ketimide-Enamine Seesaw Mechanism. (2026).

- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

- Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.

- Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal.

- Methods for installing a nitrile group on a pyridine ring.

- One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradi

- The Nitrile Group as a Modulator of Electronic Properties in the Pyridine Ring: An In-depth Technical Guide. Benchchem.

- Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed.

- Reactions of Nitriles. Chemistry Steps.

- 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines.

- Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Taylor & Francis Online.

- Studies on the reaction of 3-cyanopyridine with grignard reagents. Semantic Scholar.

- Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines.

- Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda.

- Scale‐up of the cycloaddition and synthesis of cyanopyridazine derivatives. Reaction conditions.

- The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innov

- Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine deriv

- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.

- Hydration of 3-cyanopyridine to nicotinamide by crude extract nitrile hydratase. Journal of Industrial Microbiology and Biotechnology | Oxford Academic.

- Facile synthesis and antiproliferative activity of new 3-cyanopyridines. PMC - NIH.

- Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed Central.

- THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Semantic Scholar.

- Nitrile and Non-nitrile Pyridine Products from the Reaction of 2-Cyano-3-(x-nitrophenyl)prop-2-enamides with. TARA.

- Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing.

- 19.7a Addition of Grignard Reagents (and other Carbon Nucleophiles). YouTube.

- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PMC - NIH.

- Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. RSC Publishing.

- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.

- Channel Overview (Tetrazoles Synthesis). YouTube.

- The addition of Grignard reagents to carbodiimides. The synthesis, structure and potential utilization of magnesium amidinates. Dalton Transactions (RSC Publishing).

- (A) Hydration of 2‐cyanopyridine, often used for in‐situ removal of....

- The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- The Cyanopyridine–Aminothiol Click Reaction: Expanding Horizons in Chemical Biology. Wiley Online Library.

- Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer.

- Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. PMC - NIH.

- Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions.

- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. University of Regensburg.

- Hydration of Cyanohydrins by Highly Active Cationic Pt Catalysts: Mechanism and Scope. Semantic Scholar.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Studies on the reaction of 3-cyanopyridine with grignard reagents [sioc-journal.cn]

- 7. m.youtube.com [m.youtube.com]

- 8. 1H-Tetrazole synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chempanda.com [chempanda.com]

- 11. nbinno.com [nbinno.com]

- 12. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Novel Heterocyclic Derivatives from 4,5-Dimethylnicotinonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of the 4,5-Dimethylnicotinonitrile Scaffold

4,5-Dimethylnicotinonitrile is a versatile pyridine-based scaffold that serves as a valuable starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its intrinsic structural features—a reactive cyano group, an electron-deficient pyridine ring, and two methyl groups amenable to functionalization—provide multiple avenues for chemical modification. This guide offers an in-depth exploration of synthetic pathways to key derivatives with significant potential in medicinal chemistry and materials science. We will delve into the rationale behind experimental design and provide detailed, field-proven protocols for the synthesis of thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines, classes of compounds known for their wide range of biological activities.

I. Synthesis of Thieno[2,3-b]pyridine Derivatives: Bioisosteres of Purines

Thieno[2,3-b]pyridines are recognized as bioisosteres of purines and have garnered significant attention due to their diverse pharmacological properties, including kinase inhibition and anticancer activity. A robust and widely employed method for their synthesis is the Gewald reaction, a multicomponent condensation that efficiently constructs the thiophene ring fused to a pyridine core.

Scientific Rationale and Workflow

The synthesis of thieno[2,3-b]pyridines from 4,5-dimethylnicotinonitrile typically proceeds through a multi-step sequence. The initial step involves the conversion of the nitrile to a more reactive intermediate, such as a 2-thioxo-1,2-dihydropyridine-3-carbonitrile. This intermediate then undergoes an S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization, a variation of the Gewald reaction, to yield the desired fused heterocyclic system. The choice of reagents in each step is critical for achieving high yields and purity. For instance, the use of a mild base during the initial thionation prevents unwanted side reactions, while the selection of the alkylating agent in the subsequent step dictates the substitution pattern on the final product.

The Art of Asymmetry: Crafting Chiral Pyridine Scaffolds through Organocatalysis

Abstract

The pyridine ring is a cornerstone of modern pharmaceuticals, agrochemicals, and materials science. Accessing these vital structures in an enantiomerically pure form is a significant challenge that unlocks novel chemical space and enhances molecular efficacy. While nicotinonitrile serves as a key precursor for a vast array of pyridine derivatives, its direct transformation into a chiral organocatalyst is not a well-established strategy. This guide, therefore, pivots to a more impactful and broadly applicable topic: the use of organocatalysis to construct and functionalize chiral pyridine and dihydropyridine scaffolds. We will delve into the mechanistic intricacies and practical applications of cutting-edge organocatalytic methods that deliver high levels of stereocontrol in the synthesis of these valuable heterocycles. This document provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights into the asymmetric synthesis of chiral pyridines, moving beyond traditional synthetic routes to the forefront of modern organocatalysis.

Introduction: The Quest for Chiral Pyridines

The pyridine nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. The introduction of chirality into this planar aromatic system can profoundly influence a molecule's biological activity, enhancing its target specificity and reducing off-target effects. Organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis for asymmetric synthesis, offering mild reaction conditions, low toxicity, and operational simplicity.[1] This application note will explore the organocatalytic strategies for the enantioselective synthesis of chiral 1,4-dihydropyridines, which serve as versatile precursors to chiral pyridines, and the direct asymmetric functionalization of the pyridine ring.

Crafting the Chiral Core: Asymmetric Synthesis of 1,4-Dihydropyridines

The most established organocatalytic route to chiral pyridines begins with the asymmetric synthesis of their non-aromatic precursors, 1,4-dihydropyridines (1,4-DHPs). These molecules, in addition to being valuable in their own right (e.g., as calcium channel blockers), can be readily oxidized to the corresponding pyridines.

The Organocatalytic Hantzsch Reaction

The Hantzsch reaction, a classic multicomponent reaction, can be rendered enantioselective through the use of chiral organocatalysts. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be highly effective in this transformation.

Mechanism of Action: The CPA catalyst activates the imine intermediate formed in situ, facilitating a highly organized transition state for the conjugate addition of the enamine. This orchestration dictates the stereochemical outcome of the newly formed stereocenter. The Hantzsch ester, a dihydropyridine itself, can also be used as a hydride source in organocatalytic transfer hydrogenation reactions.[2][3][4]

Protocol 1: Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of 4-Aryl-1,4-Dihydropyridines [5]

This protocol describes a three-component cyclization to generate highly enantioenriched 4-aryl-substituted 1,4-dihydropyridines.

-

Materials:

-

Aldehyde (1.0 equiv)

-

β-Ketoester (1.0 equiv)

-

Ammonium acetate (1.2 equiv)

-

Chiral Phosphoric Acid Catalyst (e.g., TRIP) (5-10 mol%)

-

Dichloromethane (DCM) as solvent

-

-

Procedure:

-

To a solution of the aldehyde and β-ketoester in DCM, add the chiral phosphoric acid catalyst.

-

Stir the mixture at room temperature for 10 minutes.

-

Add ammonium acetate and continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired 1,4-dihydropyridine.

-

-

Causality of Experimental Choices:

-

Catalyst: The chiral phosphoric acid acts as a bifunctional catalyst, activating the reactants through hydrogen bonding and creating a chiral environment for the key C-C bond-forming step.

-

Solvent: DCM is a common choice due to its ability to dissolve the reactants and its relatively non-coordinating nature, which does not interfere with the catalyst's hydrogen bonding network.

-

Temperature: The reaction is typically run at room temperature to balance reaction rate and enantioselectivity.

-

Organocatalytic Domino Reactions for Dihydropyridine Synthesis

Domino reactions provide an efficient means to construct complex molecules in a single step. Organocatalysts, such as β-isocupreidine, can initiate a cascade of reactions to form functionalized 1,4-dihydropyridines.[6][7][8]

Protocol 2: β-Isocupreidine-Catalyzed Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives [6][7]

This protocol details the reaction of hydrazones with alkylidenemalononitriles to produce highly functionalized 1,4-DHPs.

-

Materials:

-

Hydrazone (1.0 equiv)

-

Alkylidenemalononitrile (1.5 equiv)

-

β-Isocupreidine catalyst (20 mol%)

-

Tetrahydrofuran (THF) as solvent

-

-

Procedure:

-

In a vial, dissolve the alkylidenemalononitrile and β-isocupreidine catalyst in THF.

-

Add the hydrazone to the mixture.

-

Stir the reaction at room temperature for 5 days.

-

Monitor the reaction progress by TLC.

-

Upon completion, purify the crude product by column chromatography (SiO₂, n-hexane:diethyl ether) to yield the chiral 1-benzamido-1,4-dihydropyridine.[6]

-

Asymmetric Dearomatization of Pyridines

A more direct approach to chiral, non-aromatic pyridine derivatives is the asymmetric dearomatization of the pyridine ring itself. This powerful strategy transforms a flat, achiral molecule into a three-dimensional, chiral structure. Chiral phosphoric acids have also been instrumental in this area.[9]

Mechanism of Action: The dearomatization of pyridines often requires activation of the pyridine ring, typically by N-acylation or N-alkylation, to form a pyridinium salt. This enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack. A chiral organocatalyst can then control the facial selectivity of the nucleophilic addition.[1][10]

Protocol 3: Chiral Phosphoric Acid-Catalyzed Asymmetric Dearomatization of Pyridines with Indoles

This protocol is a representative example of the enantioselective dearomatization of pyridinium ions.

-

Materials:

-

Pyridine derivative (1.0 equiv)

-

Indole nucleophile (1.2 equiv)

-

Activating agent (e.g., phenyl chloroformate) (1.1 equiv)

-

Chiral Phosphoric Acid (CPA) catalyst (10 mol%)

-

Toluene as solvent

-

-

Procedure:

-

To a solution of the pyridine derivative in toluene, add the CPA catalyst.

-

Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add the activating agent dropwise to form the pyridinium salt in situ.

-

Add the indole nucleophile and stir the reaction until completion (monitored by TLC).

-

Quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

-

Direct Asymmetric Functionalization of the Pyridine Ring

While the synthesis of chiral dihydropyridines is a robust strategy, the direct asymmetric functionalization of the pyridine ring is a highly desirable but challenging goal. Recent advances in photoredox organocatalysis have opened new avenues for such transformations.

Photochemical Organocatalytic C-H Functionalization

A novel approach utilizes a dithiophosphoric acid that acts as a multi-functional organocatalyst under photochemical conditions to achieve C-H functionalization of pyridines.[11][12][13]

Mechanism of Action: The dithiophosphoric acid serves as a Brønsted acid to protonate the pyridine, a single electron transfer (SET) reductant to generate a pyridinyl radical, and a hydrogen atom abstractor to generate a second radical from an allylic C-H bond. The two resulting radicals then couple with high regioselectivity.[11][12][13]

Protocol 4: Photochemical Organocatalytic Allylation of Pyridines [11][12][13]

This protocol describes a method for the C4-allylation of pyridines.

-

Materials:

-

Pyridine derivative (1.0 equiv)

-

Allylic C-H bond containing substrate (e.g., toluene) (as solvent or co-solvent)

-

Dithiophosphoric acid catalyst (10 mol%)

-

Degassed solvent (e.g., acetonitrile)

-

Visible light source (e.g., blue LEDs)

-

-

Procedure:

-

In a reaction vessel, combine the pyridine derivative and the dithiophosphoric acid catalyst.

-

Add the degassed solvent and the allylic substrate.

-

Irradiate the mixture with visible light at room temperature for 24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the C4-allylated pyridine.

-

Data Summary

| Method | Catalyst | Reaction Type | Typical Yield | Typical Enantioselectivity (ee) | Reference |

| Asymmetric Hantzsch Reaction | Chiral Phosphoric Acid | Multicomponent Cyclization | High | Up to 98% | [5] |

| Domino Reaction | β-Isocupreidine | Domino Michael/Cyclization | Moderate to Good | 40-54% | [6][7] |

| Asymmetric Dearomatization | Chiral Phosphoric Acid | Nucleophilic Addition | Good to High | Up to 98% | [9][10] |

| Photochemical C-H Functionalization | Dithiophosphoric Acid | Radical C-H Activation/Coupling | Good | N/A (Regioselective) | [11][12][13] |

Visualizing the Mechanisms

Asymmetric Hantzsch Reaction Catalytic Cycle

Caption: Proposed catalytic cycle for the CPA-catalyzed Hantzsch reaction.

Asymmetric Dearomatization Workflow

Caption: General workflow for the CPA-catalyzed asymmetric dearomatization of pyridines.

Conclusion and Future Perspectives

The field of organocatalysis has provided powerful and innovative solutions for the asymmetric synthesis of chiral pyridines and their derivatives. The enantioselective construction of 1,4-dihydropyridines via methods like the Hantzsch reaction, followed by aromatization, remains a robust and reliable strategy. Furthermore, the development of asymmetric dearomatization reactions and novel C-H functionalization techniques continues to push the boundaries of what is possible in pyridine synthesis. Future research will likely focus on expanding the scope of these reactions to include a wider range of nicotinonitrile derivatives and other functionalized pyridines, as well as the development of even more efficient and selective organocatalysts. The insights and protocols provided herein serve as a foundation for researchers to explore and advance the exciting field of asymmetric pyridine synthesis.

References

-

Melchiorre, P., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

-

You, S., et al. (2019). Chiral phosphoric acid-catalyzed asymmetric dearomatization reactions. Chemical Society Reviews, 49, 286-300. [Link]

-

Bella, M., et al. (2016). Combining Organocatalysis with Central-to-Axial Chirality Conversion: Atroposelective Hantzsch-Type Synthesis of 4-Arylpyridines. Angewandte Chemie International Edition, 55(9), 3192-3195. [Link]

-

Alcarazo, M., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]

-

Jacobsen, E. N., et al. Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Journal of the American Chemical Society. [Link]

-

Company, A., et al. (2011). Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. The Journal of Organic Chemistry, 76(15), 6039-6048. [Link]

-

Lam, K., et al. Dearomatization of pyridine with an organocalcium reagent. ResearchGate. [Link]

-

Vicario, J. L., et al. (2008). Organocatalytic Enantioselective Synthesis of Highly Functionalized Polysubstituted Pyrrolidines. Chemistry – A European Journal, 14(30), 9357-9367. [Link]

-

Marques, M. M. B., et al. (2018). First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives. Molecules, 23(10), 2692. [Link]

-

You, S., et al. (2021). Chiral Phosphoric Acid-Catalyzed Enantioselective Construction of 2,3-Disubstituted Indolines. Organic Letters, 23(4), 1334-1339. [Link]

-

Zhou, Q-L., et al. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(8), 2577-2597. [Link]

-

Bella, M., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6211. [Link]

-

Auria, F. A., et al. (2018). First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives. Molecules, 23(10), 2692. [Link]

-

Melchiorre, P., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. ChemRxiv. [Link]

-

Melchiorre, P., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. PMC. [Link]

-

Song, M-P., et al. (2020). Rhodium-Catalyzed Pyridine-Assisted C–H Arylation for the Synthesis of Planar Chiral Ferrocenes. CCS Chemistry. [Link]

-

Harutyunyan, S. R., et al. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1834. [Link]

-

Takemoto, Y., et al. (2011). Chiral Pyridinium Phosphoramide as a Dual Brønsted Acid Catalyst for Enantioselective Diels–Alder Reaction. Organic Letters, 13(18), 4934-4937. [Link]

-

Feng, X., et al. (2023). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. ACS Catalysis, 13(10), 6937-6946. [Link]

-

Auria, F. A., et al. (2018). First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives. Sci-Hub. [Link]

-

Snieckus, V., et al. Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]

-

Zhang, W., et al. (2011). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 13(19), 5302-5305. [Link]

-

García Mancheño, O., et al. (2021). Organocatalysis: A Tool of Choice for the Enantioselective Nucleophilic Dearomatization of Electron-Deficient Six-Membered Ring Azaarenium Salts. Molecules, 26(16), 5035. [Link]

-

MacMillan, D. W. C., et al. (2007). Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Macmillan Group - Princeton University. [Link]

-

Enders, D., et al. Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. The Journal of Organic Chemistry. [Link]

-

Birman, V. B., et al. Chiral Phosphoric Acid Catalyzed Kinetic Resolution of 2-Pyridyl Esters. ResearchGate. [Link]

-

Zhou, Y-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(37), 9452-9455. [Link]

-

Tan, B., et al. (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Molecules, 28(11), 4331. [Link]

-

MacMillan, D. W. C., et al. (2008). Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Accounts of Chemical Research, 41(10), 1261-1276. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sci-Hub. First Organocatalytic Asymmetric Synthesis of 1-Benzamido-1,4-Dihydropyridine Derivatives / Molecules, 2018 [sci-hub.box]

- 9. Chiral phosphoric acid-catalyzed asymmetric dearomatization reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for Pyridine Ring Synthesis

Welcome to the Technical Support Center for Pyridine Ring Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of pyridine derivatives. Our focus is on providing practical, evidence-based solutions grounded in mechanistic principles to help you optimize your reactions and overcome common experimental hurdles.

Introduction: The Central Role of Catalysis in Pyridine Synthesis

The pyridine scaffold is a cornerstone in pharmaceuticals, agrochemicals, and materials science.[1] Its synthesis, however, is often fraught with challenges related to yield, regioselectivity, and reaction conditions.[1][2] The choice of catalyst is paramount in navigating these complexities. This guide will delve into catalyst selection and troubleshooting for both classical and modern pyridine synthesis methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for various pyridine synthesis strategies.

FAQ 1: Which catalytic approach is best for synthesizing highly substituted pyridines?

The optimal approach depends on the desired substitution pattern and available starting materials.

-

For convergent synthesis of polysubstituted pyridines , multicomponent reactions like the Hantzsch synthesis are highly effective. While classically a thermal condensation, modern catalytic variants offer improved yields and milder conditions.[3][4] Catalysts such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation or the use of ceric ammonium nitrate (CAN) can significantly enhance reaction efficiency.[4][5]

-

For specific regiochemical outcomes , the Bohlmann-Rahtz synthesis provides excellent control, yielding 2,3,6-trisubstituted pyridines.[6] This method involves the condensation of an enamine with an alkynone, followed by a cyclodehydration step that can be catalyzed by acids like acetic acid or Lewis acids such as ytterbium(III) triflate to lower the required temperature.[6]

-

For atom-economical synthesis , metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles are a powerful option.[7][8] Cobalt and iron catalysts are commonly employed.[9][10] However, controlling regioselectivity with unsymmetrical alkynes can be a challenge.[9]

FAQ 2: How can I improve the regioselectivity of my pyridine synthesis?

Regioselectivity is a common challenge, particularly in reactions that can yield multiple isomers.

-

Substituent Effects: The inherent electronic and steric properties of your substrates play a crucial role. In additions to N-activated pyridines, for example, a substituent at the 4-position will generally direct incoming nucleophiles to the 2-position.[11]

-

Catalyst Control: Modern catalysis offers sophisticated solutions. For instance, in C-H activation, the choice of a directive catalyst can override the intrinsic reactivity of the pyridine ring. A nickel catalyst with a bifunctional NHC ligand has been shown to achieve C3-alkenylation, a typically disfavored position.[12]

-

Strategic Reaction Choice: Employing a synthesis method with inherent regiochemical control, such as the Bohlmann-Rahtz reaction for 2,3,6-trisubstitution, is often the most effective strategy.[6][13]

FAQ 3: What are the common causes of catalyst deactivation in pyridine synthesis and how can they be mitigated?

Catalyst deactivation can lead to stalled reactions and low yields. The causes are often specific to the catalytic system.

-

Inhibition by Lewis Basic Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the metal center of a catalyst, inhibiting its activity.[14] This is a significant challenge in C-H activation. Strategies to mitigate this include:

-

Ligand Modification: In some cases, the catalyst itself can be modified to prevent deactivation. For pyridine(diimine) iron catalysts used in C(sp2)–H borylation, substitution at the 4-position of the ligand prevents competing borylation at that site, which is a pathway for catalyst deactivation.[15]

-

Protonation: In reactions that generate acidic byproducts, the catalyst can be deactivated by protonation. This is a known issue with isothiourea catalysts, where the addition of a non-nucleophilic base like DABCO is necessary to neutralize the acid produced.[16]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guides for troubleshooting common problems in specific pyridine synthesis reactions.

Guide 1: Low Yield in Hantzsch Pyridine Synthesis

The Hantzsch synthesis, while versatile, can suffer from low yields due to harsh conditions or incomplete reaction.[4]

Problem: The one-pot synthesis of a substituted pyridine from an aldehyde, a β-ketoester, and ammonia results in a low yield (<30%).

Troubleshooting Workflow:

Caption: Simplified mechanism of Co-catalyzed [2+2+2] cycloaddition and the origin of regioisomers.

References

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]

-

MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Retrieved from [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

-

ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Retrieved from [Link]

-

A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from [Link]

-

Wikipedia. (n.d.). Supramolecular catalysis. Retrieved from [Link]

-

Wordpress. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]

-

Learning from the Hantzsch synthesis. (2000). Retrieved from [Link]

-

ACS Central Science. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. Retrieved from [Link]

-

Asynt. (n.d.). FlowSyn™ Application Note 15: Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions. Organic Chemistry Frontiers. Retrieved from [Link]

-

NIH. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz pyridine synthesis - Literature. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Iron(II)-Catalyzed [2_+2+_2] Cycloaddition for Pyridine Ring Construction. Retrieved from [Link]

-

Royal Society Publishing. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Retrieved from [Link]

-

PubMed Central. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]

-

Ingenta Connect. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Retrieved from [Link]

-

ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved from [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

-

YouTube. (2022). HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. Retrieved from [Link]

-

A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Retrieved from [Link]

-

CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved from [Link]

-

American Chemical Society. (2026). Visible-Light-Induced Acridinium and Pyridine N-Oxide Dual Catalysis for Direct Acylation of Azauracils with Aldehydes. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. Retrieved from [Link]

-

Bentham Science Publisher. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]

- 8. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]

- 9. baranlab.org [baranlab.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]

- 15. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Technical Support Center: Purification of 4,5-Dimethylnicotinonitrile

Welcome to the technical support guide for the purification of 4,5-Dimethylnicotinonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high-purity material.

Section 1: Impurity Identification and Initial Strategy

Q1: What are the most common impurities I should expect in my crude 4,5-Dimethylnicotinonitrile reaction mixture?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, based on common synthetic strategies for pyridine derivatives, several classes of impurities are frequently encountered. Understanding these potential contaminants is the first step in designing an effective purification strategy.

The most probable impurities include:

-

Unreacted Starting Materials: Depending on the synthesis, these could be precursors like 3,4,5-trimethylpyridine or various acyclic compounds.

-

Oxidative By-products: If the synthesis involves the oxidation of a methyl group (e.g., from 3,4,5-trimethylpyridine), you may find partially or fully oxidized species. Over-oxidation is a common side reaction in the synthesis of related compounds.[1][2] This can lead to the formation of aldehydes or carboxylic acids, such as 4-methyl-5-formylnicotinonitrile or 4-methylnicotinonitrile-5-carboxylic acid.

-

Hydrolysis Products: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which may be present during the reaction or work-up.[3] This can convert your target molecule into the corresponding amide (4,5-dimethylnicotinamide) or carboxylic acid (4,5-dimethylnicotinic acid).

-

Solvent-Derived Impurities: High-temperature reactions using solvents like N,N-Dimethylformamide (DMF) can lead to solvent decomposition and the formation of unexpected by-products.[4]

-

Isomeric By-products: Certain cyclization strategies may lack complete regioselectivity, leading to the formation of structural isomers.

A summary of these impurities and the recommended first-line purification approach is presented below.

| Impurity Class | Common Examples | Physicochemical Property | Recommended Purification Method |

| Unreacted Starting Materials | 3,4,5-trimethylpyridine | More basic, different polarity | Acid-Base Extraction, Column Chromatography |

| Oxidative By-products | 4-methylnicotinonitrile-5-carboxylic acid | Acidic | Acid-Base Extraction (base wash) |

| Hydrolysis Products | 4,5-dimethylnicotinic acid | Acidic | Acid-Base Extraction (base wash) |

| Isomers | Positional isomers of methyl/nitrile groups | Similar to product | Recrystallization, Preparative HPLC |

| Residual Solvents | DMF, Toluene, Acetonitrile | Volatile | High-vacuum drying, Recrystallization |

Section 2: Core Purification Protocols

The following protocols provide step-by-step guidance on the most effective purification techniques for 4,5-Dimethylnicotinonitrile. The choice of method should be guided by the nature of the impurities identified in your initial analysis (e.g., by TLC, LC-MS, or ¹H NMR).

Q2: My crude product contains significant acidic impurities like oxidized by-products. How can I remove them effectively?

A2: Acid-base extraction is an exceptionally powerful technique for separating compounds based on their acidic or basic properties.[5][6] Since your target molecule, 4,5-Dimethylnicotinonitrile, is a basic pyridine derivative, you can exploit this property to separate it from both acidic and neutral impurities. The acidic impurities (e.g., carboxylic acids) can be converted into their water-soluble salt forms by washing with a weak aqueous base, while the basic product remains in the organic layer.

-

Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Basic Wash (to remove acidic impurities):

-

Transfer the organic solution to a separatory funnel.

-

Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure from CO₂ evolution.

-

Allow the layers to separate completely. The deprotonated acidic impurities will now be in the upper aqueous layer as sodium salts.[7]

-

Drain the lower organic layer. Discard the aqueous layer. Repeat this wash 1-2 more times if acidic impurities are significant.

-

-

Acidic Wash (to isolate the basic product):

-

Return the organic layer to the separatory funnel.

-

Add an equal volume of 1 M aqueous hydrochloric acid (HCl).

-

Shake vigorously for 1-2 minutes. Your basic product, 4,5-Dimethylnicotinonitrile, will be protonated to form a hydrochloride salt, which is soluble in the aqueous layer.[6]

-

Allow the layers to separate. Drain and collect the aqueous layer. The organic layer, now containing neutral impurities, can be discarded.

-

-

Basification and Re-extraction:

-

Cool the collected acidic aqueous layer in an ice bath.

-

Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH is basic (pH ~9-10, check with pH paper). Your product will precipitate or form an oil as it is deprotonated back to its neutral, water-insoluble form.

-

Extract the product from the aqueous layer 2-3 times with fresh portions of an organic solvent (EtOAc or DCM).

-

-

Drying and Concentration:

-

Combine the organic extracts.

-

Dry the solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

-

The logic of this separation is illustrated in the diagram below.

Caption: Logic of Acid-Base Extraction Purification.

Q3: My product is a solid, but it's contaminated with neutral, non-polar impurities. What is the best purification method?

A3: Recrystallization is the method of choice for purifying solid compounds from impurities with different solubility profiles. The principle is to dissolve the crude solid in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

-

Solvent Selection: The key to successful recrystallization is choosing the right solvent. Test small amounts of your crude product with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, or mixtures thereof) to find a suitable one. An ideal solvent will dissolve the compound when hot but yield crystals upon cooling.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding the solvent in small portions until the solid just dissolves. Adding too much solvent will reduce your final yield.

-

Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts) or if you have used activated charcoal to remove colored impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Q4: My product is still impure after extraction and recrystallization. How should I approach column chromatography?

A4: Flash column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For a basic compound like 4,5-Dimethylnicotinonitrile, special considerations are needed to prevent poor separation and peak tailing.[8]

-

Stationary Phase Selection: Standard silica gel is acidic and can cause strong, sometimes irreversible, binding of basic pyridine compounds, leading to tailing and low recovery. To mitigate this, you can:

-

Use a mobile phase containing a small amount of a competing base, like triethylamine (TEA) or pyridine (e.g., 0.5-1% v/v).[8] The additive will preferentially interact with the acidic silanol groups on the silica, allowing your product to elute more cleanly.

-

Alternatively, use a deactivated stationary phase like neutral alumina.

-

-

Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your product an Rf value of approximately 0.3-0.4. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. Remember to add the same percentage of base (e.g., TEA) to your TLC solvent system that you plan to use for the column.

-

Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, non-polar eluent. Ensure the packing is uniform and free of air bubbles.

-

Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). Once the solvent is evaporated, the silica-adsorbed sample can be carefully added to the top of the packed column. This technique generally provides better resolution than loading the sample as a concentrated liquid.

-

Elution and Fraction Collection: Begin eluting the column with your chosen solvent system. Collect fractions and monitor them by TLC to identify which ones contain your purified product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this process due to its volatility.

Section 3: Troubleshooting and Workflow

Even with robust protocols, challenges can arise. This section addresses common issues encountered during the purification of 4,5-Dimethylnicotinonitrile.

Q5: I've tried recrystallization, but my product purity isn't improving. What should I do?

A5: If a single recrystallization is insufficient, it often means the impurities have a very similar solubility profile to your product in the chosen solvent. You have several options:

-

Second Recrystallization: Simply repeating the process can sometimes be effective.

-

Change the Solvent System: Experiment with a different solvent or a binary solvent mixture. A good binary system consists of one solvent in which the compound is soluble and another in which it is poorly soluble.[9]

-

Charcoal Treatment: If your product is discolored, it may contain highly colored, non-polar impurities. Add a small amount of activated charcoal to the hot solution before the hot filtration step.[2] The charcoal will adsorb the colored impurities.

-

Switch to Chromatography: If impurities co-crystallize with your product, chromatography is likely the best path forward.

The following diagram outlines a general troubleshooting workflow for purification.

Caption: General Purification and Troubleshooting Workflow.

Q6: My HPLC analysis shows significant peak tailing, even after purification. Is my compound still impure?

A6: Not necessarily. Peak tailing is a common artifact when analyzing basic compounds like pyridine derivatives on standard silica-based HPLC columns.[8] The basic nitrogen atom on the pyridine ring can interact strongly with acidic residual silanol groups on the silica surface, causing the peak to tail. While it can mask small impurities, it is often an analytical artifact rather than an indication of product impurity. To confirm, you can try modifying your analytical method:

-

Use a buffered mobile phase at a lower pH (e.g., pH 2.5-3.5) to protonate the silanol groups and minimize these secondary interactions.

-

Add a competing base like triethylamine (TEA) to the mobile phase.

-

Use a specialized column designed for basic compounds.

If the peak shape improves dramatically with these changes, the tailing was likely an artifact. If other distinct peaks become visible, further purification is needed.

References

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

- Google Patents. (2015). CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.

-

ACS Omega. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

- Google Patents. (1983). DE3245950A1 - Process for the preparation of substituted pyridines.

-

ResearchGate. (2025). (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. Retrieved from [Link]

- Google Patents. (2013). CN102584695B - Preparing method of 5-methylnicotinicacid.

-

Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

- Google Patents. (1993). US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile.

-

ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

-

PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

-

Science Madness. (2011). Nitrile hydrolysis methods to get carboxylic acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]

-

HETEROCYCLES. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. Retrieved from [Link]

-

Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

-

MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]